1-Cyclopentene-1-methanol, 3-(6-amino-9H-purin-9-yl)-, (S)-
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Overview
Description
1-Cyclopentene-1-methanol, 3-(6-amino-9H-purin-9-yl)-, (S)- is a complex organic compound that features a cyclopentene ring, a methanol group, and a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentene-1-methanol, 3-(6-amino-9H-purin-9-yl)-, (S)- typically involves multi-step organic reactions. The starting materials might include cyclopentene derivatives and purine bases. Common synthetic routes could involve:
Cyclization reactions: to form the cyclopentene ring.
Nucleophilic substitution: to introduce the methanol group.
Amidation or amination: to attach the amino-purine moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This could include:
Catalysis: to enhance reaction rates.
Purification techniques: such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentene-1-methanol, 3-(6-amino-9H-purin-9-yl)-, (S)- can undergo various chemical reactions, including:
Oxidation: Conversion of the methanol group to a carboxylic acid.
Reduction: Reduction of the purine ring.
Substitution: Replacement of functional groups on the cyclopentene ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of halogenated or nucleophile-substituted cyclopentene derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: Potential use in drug development due to its purine moiety.
Industry: Use in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopentene-1-methanol, 3-(6-amino-9H-purin-9-yl)-, (S)- would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: Inhibition or activation of enzymatic activity.
Interaction with nucleic acids: Potential effects on DNA or RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A purine nucleoside with similar structural features.
Cyclopentanol: A simpler analog with a cyclopentane ring and a hydroxyl group.
Purine derivatives: Various compounds with modifications on the purine ring.
Uniqueness
1-Cyclopentene-1-methanol, 3-(6-amino-9H-purin-9-yl)-, (S)- is unique due to its combination of a cyclopentene ring, a methanol group, and an amino-purine moiety. This unique structure may confer specific biological activities and chemical reactivity not found in simpler analogs.
Properties
CAS No. |
114216-61-4 |
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Molecular Formula |
C11H13N5O |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
[(3S)-3-(6-aminopurin-9-yl)cyclopenten-1-yl]methanol |
InChI |
InChI=1S/C11H13N5O/c12-10-9-11(14-5-13-10)16(6-15-9)8-2-1-7(3-8)4-17/h3,5-6,8,17H,1-2,4H2,(H2,12,13,14)/t8-/m0/s1 |
InChI Key |
FDCXPHPIHUINLL-QMMMGPOBSA-N |
Isomeric SMILES |
C1CC(=C[C@H]1N2C=NC3=C(N=CN=C32)N)CO |
Canonical SMILES |
C1CC(=CC1N2C=NC3=C(N=CN=C32)N)CO |
Origin of Product |
United States |
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